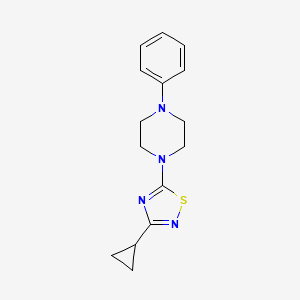

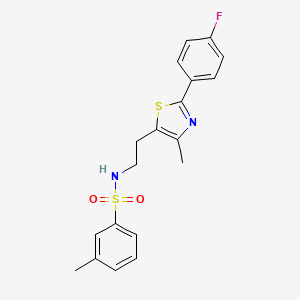

![molecular formula C13H10FN5O B2362003 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034504-67-9](/img/structure/B2362003.png)

1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical and Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidines have significant photophysical properties . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .Applications De Recherche Scientifique

Application in Psoriasis Treatment

- Psoriasis Treatment : The compound 1-(4-Fluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea and its derivatives have shown promising results in the treatment of psoriasis. A specific derivative, identified as a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor, demonstrated significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis, suggesting its potential as a drug candidate for psoriasis treatment (Li et al., 2016).

Application in Anti-Inflammatory and Anticancer Activities

- Anti-Inflammatory and Anticancer Activities : Another study exploited the pyrazolo[3,4-d]pyrimidin-4-one ring system to obtain potent adenosine deaminase inhibitors. These derivatives, including a compound similar to this compound, showed significant amelioration of both systemic and intestinal inflammatory alterations in animal models, indicating their potential use in treating inflammatory diseases and possibly cancer (La Motta et al., 2009).

Application in Acute Myeloid Leukemia Treatment

- Acute Myeloid Leukemia Treatment : A similar compound was studied for its effectiveness against acute myeloid leukemia (AML). The compound demonstrated high potency against FLT3-driven human AML cells and exhibited a considerable antiangiogenic effect, making it a promising candidate for AML treatment (Yang et al., 2013).

Applications in Neuroinflammation and Cognitive Disorders

- Neuroinflammation Imaging and Cognitive Disorders : Derivatives of pyrazolo[1,5-a]pyrimidines, closely related to this compound, were synthesized and evaluated for their binding to the translocator protein 18 kDa (TSPO). These derivatives, including fluorine-labeled compounds, showed potential as in vivo PET-radiotracers for neuroinflammation and could be useful in imaging for cancer and cognitive disorders (Damont et al., 2015).

Application in Chronic Myeloid Leukemia Treatment

- Chronic Myeloid Leukemia Treatment : A related compound, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea, was synthesized and tested for its activity against chronic myeloid leukemia (CML) cell lines. The compound demonstrated potent activity and reduced protein phosphorylation of the PI3K/Akt signal pathway, indicating its potential as a treatment for CML (Li et al., 2019).

Mécanisme D'action

Orientations Futures

The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . Their significant photophysical properties have also attracted a great deal of attention in material science .

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN5O/c14-9-1-3-10(4-2-9)17-13(20)18-11-7-15-12-5-6-16-19(12)8-11/h1-8H,(H2,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHTQSANYUKFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CN3C(=CC=N3)N=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

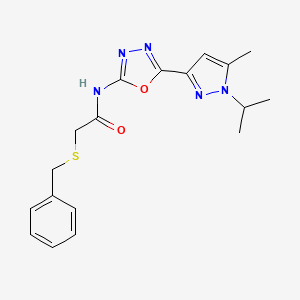

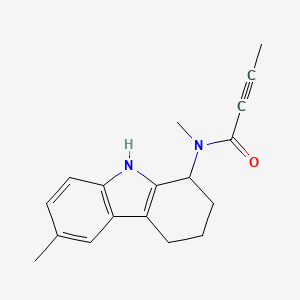

![2-[(4-bromo-2-methylphenyl)sulfanyl]-N-(3-cyanothiolan-3-yl)acetamide](/img/structure/B2361923.png)

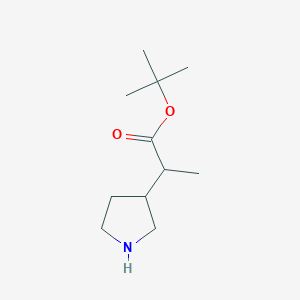

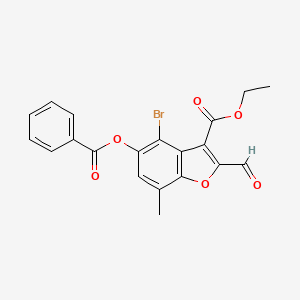

![3-{[2-(2-Methoxyphenyl)-4-oxo-1-{[3-(2-oxopyrrolidin-1-yl)phenyl]methyl}azetidin-3-yl]oxy}benzonitrile](/img/structure/B2361926.png)

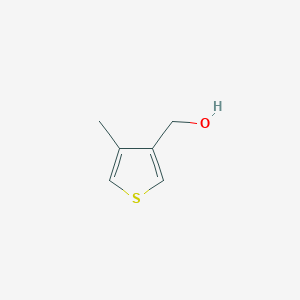

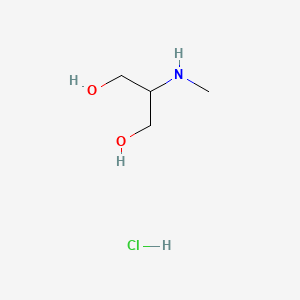

![ethyl 2-(2-(2,4-dimethylthiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2361931.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B2361932.png)

![1-[6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoyl]piperidine-4-carboxamide](/img/structure/B2361935.png)

![3-(2-bromophenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2361940.png)